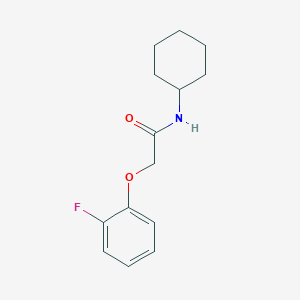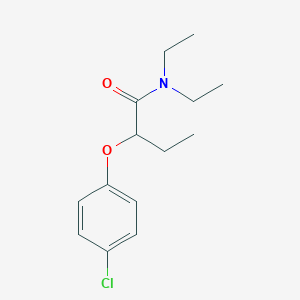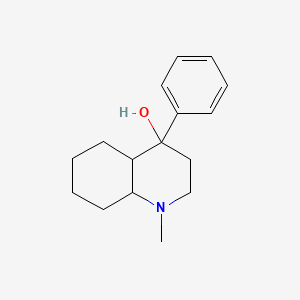![molecular formula C23H23FN2O3 B5323185 1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5323185.png)
1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMA is a member of the azepane family of compounds and has a unique chemical structure that makes it suitable for a range of applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane is not yet fully understood. However, it is believed that this compound acts by modulating the activity of various enzymes and receptors in the brain, including acetylcholinesterase, monoamine oxidase, and dopamine receptors. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has also been shown to have anti-inflammatory and analgesic properties. This compound has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of 1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane is its unique chemical structure, which makes it suitable for a range of applications in medicinal chemistry. This compound is also relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are numerous future directions for research on 1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane. One potential area of research is the development of this compound-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another potential area of research is the development of this compound-based drugs for the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
合成方法
The synthesis of 1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane involves a multi-step process that requires the use of various reagents and catalysts. The most commonly used method for synthesizing this compound involves the reaction of 2-fluorobenzoyl chloride with 3-(4-methoxyphenyl)-5-isoxazolylamine in the presence of a base catalyst. The resulting intermediate is then reacted with an azepane derivative to produce the final product.
科学研究应用
1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of Alzheimer's disease, and also to increase the levels of dopamine in the brain, which is a key neurotransmitter involved in Parkinson's disease.
属性
IUPAC Name |
(2-fluorophenyl)-[2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3/c1-28-17-12-10-16(11-13-17)20-15-22(29-25-20)21-9-3-2-6-14-26(21)23(27)18-7-4-5-8-19(18)24/h4-5,7-8,10-13,15,21H,2-3,6,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSATYHXVPJEWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C3CCCCCN3C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5323111.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B5323124.png)
![N,N-dimethyl-7-[3-methyl-2-(3-methylphenoxy)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5323130.png)
![2-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazole](/img/structure/B5323135.png)


![1-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxobutan-2-ol](/img/structure/B5323154.png)
![2-(acetylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-hydroxypropanamide](/img/structure/B5323162.png)
![8-methoxy-2-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}quinoline](/img/structure/B5323167.png)
![4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5323193.png)
![N-(sec-butyl)-5-pyrazolo[1,5-a]pyridin-7-yl-2-furamide](/img/structure/B5323201.png)

![2-{2-ethoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5323218.png)
